1-Naphthylacetylspermine
Overview
Description
1-Naphthylacetylspermine is a potent Spermidine uptake inhibitor . It is a member of naphthalenes .
Synthesis Analysis
The systematic name for 1-Naphthylacetylspermine is N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(1-naphthyl)acetamide . The molecular formula is C22H34N4O . The average mass is 370.532 Da and the monoisotopic mass is 370.273254 Da .Molecular Structure Analysis
The molecular structure of 1-Naphthylacetylspermine can be represented by the SMILES string: c1ccc2c(c1)cccc2CC(=O)NCCCNCCCCNCCCN .Physical And Chemical Properties Analysis
The density of 1-Naphthylacetylspermine is approximately 1.1 g/cm3 . The boiling point is around 608.9°C at 760 mmHg .Scientific Research Applications
Anticonvulsant Effects
1-Naphthylacetylspermine has been identified as a potent and long-lasting anticonvulsant, particularly effective against amygdaloid kindled seizures in rats. This compound, an analogue of Joro spider toxin, was found to significantly improve kindled seizures and reduce afterdischarge duration, with its effects lasting for several days. This indicates its potential role in managing seizures and epilepsy-related disorders (Takazawa et al., 1996).
Analytical Applications in Electrochemistry
1-Naphthylacetylspermine has been used in electroanalytical studies. A study described the modification of a glassy carbon electrode with a film of 1-naphthylamine for the selective determination of dopamine, showcasing the compound's utility in electroanalytical applications (D’Eramo et al., 2006).
Bacterial Outer Membrane Permeabilization
The compound has been studied for its ability to increase the permeability of the outer membrane of Escherichia coli. This property enhances the action of certain antibiotics, suggesting its potential use in developing new antibacterial strategies (Yasuda et al., 2004).
Photophysical Properties for Cellular Imaging
1-Naphthylacetylspermine derivatives, particularly 1,8-naphthalimides, have been explored as DNA targeting agents, anticancer agents, and cellular imaging agents due to their rich photophysical properties. Their ability to bind to biomolecules and their use in monitoring cellular uptake and location make them valuable in biomedical imaging and cancer research (Banerjee et al., 2013).
Biomarker Detection in Health Monitoring
The compound has been used in the development of sensors for detecting biomarkers. For instance, its derivatives have been utilized in creating luminescent probes for detecting 1-naphthol, a biomarker of carbaryl exposure, in human urine. This application is significant for environmental health monitoring and personalized health assessments (Qin & Yan, 2018).
Broad Spectrum of Biological Activities
1,8-Naphthyridine derivatives, a group to which 1-naphthylacetylspermine is related, have been noted for a wide range of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities, among others. Their versatility in various therapeutic and medicinal applications highlights the importance of this class of compounds in pharmaceutical research (Madaan et al., 2015)
Safety And Hazards
Future Directions
1-Naphthylacetylspermine has been used for the inhibition of calcium-permeable AMPAR (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor) . It has also been used to study the involvement of AMPAR in biphasic activation of stress-activated protein kinase/extracellular signal-regulated kinase-1 . This suggests potential future directions in the study of neurological disorders and treatments.
Relevant Papers One relevant paper discusses the presence of Calcium-Permeable AMPA Receptors in Nucleus Accumbens Synapses after prolonged withdrawal from Cocaine Self-Administration . The paper suggests that 1-Naphthylacetylspermine could have potential applications in the study of addiction and withdrawal.
properties
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINPPQIQARTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153568 | |
Record name | 1-Naphthylacetylspermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthylacetylspermine | |
CAS RN |
122306-11-0 | |
Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122306-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthylacetylspermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122306110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthylacetylspermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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